

# A Technical Guide to the Toxicological Profile of N-Methylpiperidine and its Derivatives

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## Compound of Interest

Compound Name: 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Cat. No.: B171647

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## Introduction

N-methylpiperidine (CAS 626-67-5), a saturated heterocyclic amine, serves as a versatile building block in organic synthesis, finding application as a solvent and an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its derivatives are integral to numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[3] Given its widespread use and the pharmacological activity of its derivatives, a thorough understanding of the toxicological profile of N-methylpiperidine is crucial for ensuring safety in research and development settings.

This technical guide provides a comprehensive overview of the known toxicological data for N-methylpiperidine, focusing on acute toxicity, genotoxicity, carcinogenicity, and reproductive effects. The content herein summarizes quantitative data, details relevant experimental methodologies, and visualizes key toxicological concepts to support risk assessment and guide future research. While extensive data exists for the parent compound, information on specific derivatives is often linked to their intended pharmacological action, where cytotoxicity can be a desired outcome, such as in anticancer applications.[4]

## Acute Toxicity & Primary Hazards

N-Methylpiperidine exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary hazards are its corrosivity, causing severe burns to the skin and eyes, and its potential to cause significant respiratory tract irritation.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Caption: Routes of exposure and resulting acute toxic effects of N-methylpiperidine.

## Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of N-methylpiperidine.

Route	Species	Test	Value	Reference
Oral	Rat	LD50	490 mg/kg	<a href="#">[8]</a> <a href="#">[9]</a>
Oral	Rabbit	LDLo	25 mg/kg	<a href="#">[9]</a>
Dermal	Rabbit	LD50	>1000 - <2000 mg/kg	<a href="#">[8]</a>
Dermal	Rabbit	LD50	1000 - 2000 mg/kg	<a href="#">[10]</a>
Inhalation	Rat	LC50 (4h)	2.4 mg/L	<a href="#">[8]</a>
Inhalation	Rat	LC50 (4h)	>3.85 mg/L	<a href="#">[10]</a>
Inhalation	Rat	LC50	4.8 mg/L	<a href="#">[9]</a>

## Experimental Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

The Acute Toxic Class Method is a sequential procedure used to assess the acute toxicity of a substance after oral administration. It uses a reduced number of animals compared to traditional LD50 tests.[\[11\]](#)[\[12\]](#)

- Principle: The method is a stepwise procedure using three animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[\[11\]](#)

- Test Animals: Typically, young adult female rats are used, as they are often slightly more sensitive.[11]
- Procedure:
  - Dose Selection: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance's toxicity.[11]
  - Administration: The substance is administered in a single dose by gavage to three animals. Animals are fasted prior to dosing.
  - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
  - Stepwise Progression: Based on the number of mortalities within a defined period, the test is either stopped, or the next group of three animals is dosed at a lower or higher level according to the prescribed flow charts in the guideline.
- Endpoint: The result is not a precise LD50 value but rather a classification into a specific toxicity category based on the observed outcomes at different dose levels. This allows for hazard labeling and risk assessment.

## Genotoxicity and Carcinogenicity

There is a notable lack of publicly available data on the genotoxicity and carcinogenicity of N-methylpiperidine itself.[9][13] However, an Ames test conducted on Escherichia coli/Salmonella typhimurium returned a negative result.[8]

The primary concern in this area stems from two factors:

- The potential for N-methylpiperidine, as a secondary amine, to form N-nitroso compounds under specific conditions (e.g., contact with nitrites or nitric acid). N-nitrosamines are a class of chemicals known to be genotoxic and carcinogenic in animal experiments.[8] For instance, N-nitrosopiperidine is a known carcinogen in rats, mice, and hamsters, targeting organs such as the esophagus, liver, and nasal cavity.[14] Similarly, 1-nitroso-4-methylpiperazine has demonstrated potent genotoxicity and nasal carcinogenicity in rats upon inhalation.[15]

- Studies on structurally related aromatic amines or derivatives suggest a potential for inducing chromosomal damage.[15]

Caption: A standard workflow for assessing the genotoxic potential of a chemical.

## Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[16][17]

- Principle: Cultured mammalian cells are exposed to the test substance both with and without an external metabolic activation system (e.g., S9 fraction from rat liver). The cells are then treated with a cytokinesis-blocking agent (like cytochalasin-B) to accumulate cells that have completed one nuclear division, resulting in binucleated cells.[16]
- Cell Lines: Various cell lines (e.g., CHO, V79, TK6) or primary cells (e.g., human peripheral blood lymphocytes) can be used.
- Procedure:
  - Treatment: Cell cultures are treated with at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, or a longer period without S9). Negative and positive controls are run concurrently.
  - Cytokinesis Block: After treatment, cytochalasin-B is added to the culture medium to block cytokinesis.
  - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Endpoint Analysis: The frequency of micronuclei is scored in a substantial number of binucleated cells (typically at least 2000 per concentration). The results are compared to the concurrent negative control to determine if the test substance induced a statistically

significant increase in micronuclei formation. Cytotoxicity is also assessed, usually by measuring the ratio of binucleated to mononucleated cells.[17]

## Reproductive and Developmental Toxicity

There is no specific information available regarding the reproductive or developmental toxicity of N-methylpiperidine.[9][13] Studies on related compounds are often used to identify potential hazards that may warrant further investigation. For example, N-methyl-2-pyrrolidone (NMP), another N-methylated heterocyclic compound, has been studied for reproductive effects. It is important to note that NMP is not a direct derivative of piperidine, and these data should be interpreted with caution as they are for a structurally different chemical.

A study in male rats exposed to NMP via oral gavage for 10 weeks showed that a high dose of 1000 mg/kg/day produced infertility and significant damage to the seminiferous epithelium. Lower doses of 100 and 300 mg/kg did not impair fertility, but the 300 mg/kg dose resulted in lower viability of offspring in the first four days of life.[18]

## Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test is designed to provide initial information on the potential effects of a substance on reproduction and development.

- Principle: Male and female rats are dosed with the test substance for a period before mating, during mating, and, for females, throughout gestation and early lactation.[19]
- Test Animals: Groups of sexually mature male and female rats (e.g., 10 per sex per group).
- Procedure:
  - Dosing: At least three dose levels and a control are used. Dosing of males begins 2 weeks prior to mating and continues for a total of 4 weeks. Females are dosed for 2 weeks prior to mating, during mating, gestation, and up to day 4 of lactation.
  - Mating: Animals are paired for up to 2 weeks.
  - Observations:

- Parental Animals: Monitored for clinical signs of toxicity, body weight changes, and effects on mating performance, fertility, and length of gestation.
- Offspring: Litters are examined for viability, sex ratio, and clinical abnormalities. Pup weights are recorded at birth and on day 4.
- Pathology: All parental animals are subjected to a gross necropsy. Reproductive organs are examined, and testes are weighed.
- Endpoints: The test provides information on fertility, pregnancy outcomes (e.g., implantation sites, litter size), and early postnatal development, as well as systemic toxicity in the parent animals.

## Specific Target Organ Toxicity (STOT)

- Single Exposure (STOT-SE): The respiratory system is identified as a primary target organ for a single exposure to N-methylpiperidine, with effects including irritation and chemical burns.[\[5\]](#)[\[13\]](#)
- Repeated Exposure (STOT-RE): There is no available data to assess the specific target organ toxicity of N-methylpiperidine following repeated exposure.[\[9\]](#)[\[13\]](#)

## Toxicological Profile of N-Methylpiperidine Derivatives

The piperidine scaffold is a key component in a vast array of pharmacologically active molecules.[\[20\]](#)[\[21\]](#) The toxicological profile of these derivatives is highly dependent on their specific substitutions, which dictate their mechanism of action, potency, and off-target effects.

- Anticancer Agents: Some 2,6-disubstituted N-methylpiperidine derivatives have been designed as bio-reducible anti-tumor agents. These compounds are intended to act as bifunctional alkylating agents, leading to cytotoxicity in cancer cells. For example, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine showed high toxicity against human colon carcinoma cell lines with IC<sub>50</sub> values between 6 and 11  $\mu\text{M}$ .[\[4\]](#) In this context, cytotoxicity is the desired therapeutic effect, but it also highlights the potential for toxicity to healthy cells. Other derivatives have been developed to target specific receptors, such as the epidermal growth factor receptor (EGFR), to inhibit cancer cell proliferation.[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Pharmacologically Active Agents: Many derivatives are designed to interact with specific receptors or enzymes in the central nervous system. Their toxicity is often an extension of their pharmacological effects at high doses. The overall risk assessment for these molecules must consider both the desired therapeutic effect and potential adverse outcomes.

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